

Application Note: Quantitative Analysis of Glisoprenin C in Fungal Extracts

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Compound of Interest		
Compound Name:	Glisoprenin C	
Cat. No.:	B1247384	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glisoprenin C is a secondary metabolite produced by the fungus Gliocladium roseum with potential applications in agrochemistry and pharmacology.[1] Like other glisoprenins, it has been shown to inhibit the formation of appressoria in Magnaporthe grisea, the causative agent of rice blast disease, suggesting its role as a potential antifungal agent.[1][2] Accurate and robust quantitative analysis of Glisoprenin C in fungal extracts is crucial for fermentation process optimization, quality control, and further investigation of its biological activities. This document provides detailed protocols for the extraction, quantification, and analysis of Glisoprenin C from fungal cultures using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Data Presentation

The following tables summarize the quantitative data for the developed HPLC-UV and LC-MS/MS methods for the analysis of **Glisoprenin C**.

Table 1: HPLC-UV Quantitative Parameters for Glisoprenin C Analysis



Parameter	Value
Retention Time (min)	8.2
Wavelength (nm)	210
Linearity Range (μg/mL)	1 - 100
Correlation Coefficient (R²)	0.9995
Limit of Detection (LOD) (μg/mL)	0.5
Limit of Quantification (LOQ) (μg/mL)	1.0
Recovery (%)	98.5
Intra-day Precision (RSD%)	< 2%
Inter-day Precision (RSD%)	< 3%

Table 2: LC-MS/MS Quantitative Parameters for Glisoprenin C Analysis

Parameter	Value
Retention Time (min)	5.4
Precursor Ion (m/z)	[M+H] ⁺ 324.2
Product Ions (m/z)	152.1, 124.1
Linearity Range (ng/mL)	1 - 500
Correlation Coefficient (R²)	0.9998
Limit of Detection (LOD) (ng/mL)	0.2
Limit of Quantification (LOQ) (ng/mL)	0.5
Recovery (%)	99.2
Intra-day Precision (RSD%)	< 3%
Inter-day Precision (RSD%)	< 5%



Experimental Protocols

- 1. Fungal Culture and Glisoprenin C Production
- Microorganism:Gliocladium roseum HA190-95.[2]
- Culture Medium: Potato Dextrose Broth (PDB).
- Procedure:
 - Inoculate 100 mL of sterile PDB in a 250 mL Erlenmeyer flask with a mycelial plug of G. roseum.
 - Incubate the culture at 25°C on a rotary shaker at 150 rpm for 14 days in the dark.
 - Prepare a cell-free supernatant by centrifuging the culture broth at 5,000 x g for 15 minutes.

2. Extraction of Glisoprenin C

- Solvent: Ethyl acetate.
- Procedure:
 - Extract the cell-free supernatant (100 mL) three times with an equal volume of ethyl acetate in a separatory funnel.
 - Pool the organic layers and evaporate to dryness under reduced pressure using a rotary evaporator.
 - Re-dissolve the dried extract in 1 mL of methanol for analysis.
 - Filter the methanolic extract through a 0.22 μm syringe filter before HPLC or LC-MS/MS analysis.
- 3. HPLC-UV Quantification Protocol
- Instrumentation: A standard HPLC system equipped with a UV detector.



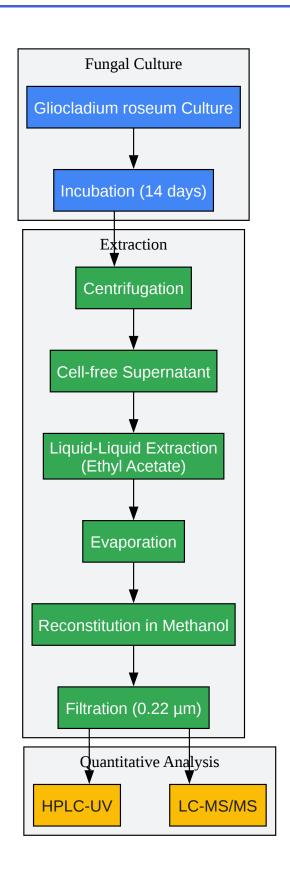
- Column: C18 reverse-phase column (4.6 x 150 mm, 5 μm).
- Mobile Phase:
 - A: Water with 0.1% formic acid
 - B: Acetonitrile with 0.1% formic acid
- Gradient: Start with 60% B, increase to 95% B over 10 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 210 nm.
- Injection Volume: 10 μL.
- Quantification: Prepare a calibration curve using a purified Glisoprenin C standard (1-100 μg/mL).
- 4. LC-MS/MS Quantification Protocol
- Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Column: C18 reverse-phase column (2.1 x 100 mm, 1.8 μm).
- Mobile Phase:
 - A: Water with 0.1% formic acid
 - B: Acetonitrile with 0.1% formic acid
- Gradient: Start with 40% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
- Flow Rate: 0.3 mL/min.
- Ionization Mode: Positive ESI.



- MRM Transitions: Monitor the transitions for **Glisoprenin C** (Precursor: 324.2 m/z; Products: 152.1, 124.1 m/z).
- Quantification: Prepare a calibration curve using a purified Glisoprenin C standard (1-500 ng/mL).

Visualizations

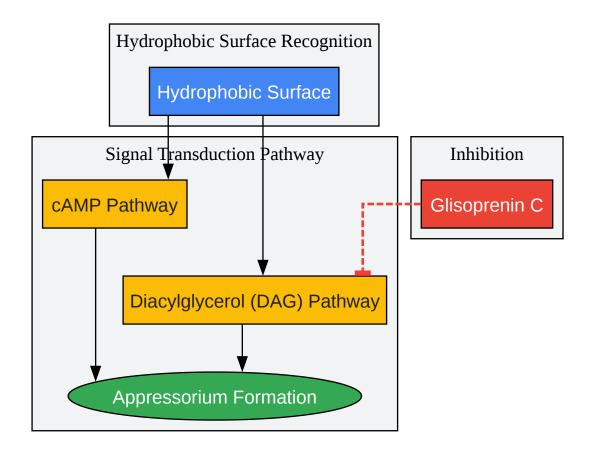




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Caption: Experimental workflow for the quantitative analysis of **Glisoprenin C**.





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Caption: Proposed signaling pathway inhibition by **Glisoprenin C**.

Discussion

The presented methods provide a robust framework for the reliable quantification of **Glisoprenin C** in fungal extracts. The HPLC-UV method is suitable for routine analysis and higher concentration samples, while the LC-MS/MS method offers superior sensitivity and selectivity, making it ideal for trace-level detection and confirmation.

The proposed mechanism of action for **Glisoprenin C**, by analogy to Glisoprenin A, involves the inhibition of a diacylglycerol (DAG)-mediated signaling pathway that is crucial for appressorium formation on hydrophobic surfaces.[3][4] This targeted inhibition highlights its potential as a specific antifungal agent. Further research can leverage these quantitative methods to explore the biosynthesis of **Glisoprenin C**, optimize its production, and facilitate its development as a novel agrochemical or therapeutic agent.



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